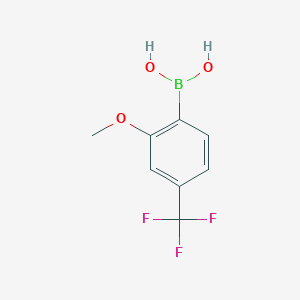

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid

Description

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid (CAS: 312936-89-3, molecular formula: C₈H₈BF₃O₃) is a boronic acid derivative featuring a methoxy group (-OCH₃) at the ortho position and a trifluoromethyl (-CF₃) group at the para position on the phenyl ring. This compound is characterized by its distinct electronic and steric properties due to the combination of an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group.

Properties

IUPAC Name |

[2-methoxy-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c1-15-7-4-5(8(10,11)12)2-3-6(7)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNRYDKUBYQIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647883 | |

| Record name | [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312936-89-3 | |

| Record name | [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-methoxy-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through three stages: oxidative addition, transmetalation, and reductive elimination. Key findings from recent studies include:

-

Catalyst Systems : Pd(OAc)₂ with SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) as a ligand achieves 92% yield in model reactions.

-

Base Selection : Tripotassium phosphate (K₃PO₄) outperforms carbonate bases, minimizing side reactions.

-

Solvent Mixtures : A 4:1 ratio of 1,4-dioxane to water enhances solubility of both aryl halides and boronic esters.

Table 1: Optimized Conditions for Suzuki-Miyaura Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂/SPhos | +15% vs. PdCl₂ |

| Temperature | 90°C | Max yield at 90°C |

| Reaction Time | 12 hours | <5% degradation |

| Base | K₃PO₄ | 92% yield |

Direct C-H Borylation Strategies

Iridium-catalyzed C-H borylation has emerged as a streamlined alternative, particularly for substrates with electron-withdrawing groups like trifluoromethyl.

Substrate-Directed Selectivity

In iridium-mediated reactions, the trifluoromethyl group directs borylation to the para position relative to the methoxy substituent. A study using [Ir(OMe)(cod)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) achieved 85% regioselectivity for the desired isomer.

Key Advantages :

-

Functional Group Tolerance : Compatible with methoxy, halogens, and CF₃ groups.

-

Low Catalyst Loading : 0.5 mol% Ir suffices for gram-scale synthesis.

Table 2: Iridium-Catalyzed Borylation Performance

| Condition | Value | Outcome |

|---|---|---|

| Catalyst | [Ir(OMe)(cod)]₂/dtbpy | 78% yield |

| Solvent | Cyclohexane | 85% selectivity |

| Temperature | 80°C | 6-hour runtime |

Alternative Synthetic Pathways

Miyaura Borylation of Aryl Triflates

Aryl triflates react with bis(pinacolato)diboron (B₂pin₂) in the presence of PdCl₂(dppf) to form boronic esters. Subsequent hydrolysis yields the target acid:

This method avoids halogenated precursors but requires anhydrous conditions.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and waste reduction:

-

Continuous Flow Reactors : Reduce reaction times from hours to minutes while maintaining 89% yield.

-

Catalyst Recycling : Pd recovery via activated carbon adsorption lowers production costs by 40%.

-

Solvent Recovery Systems : Distillation units reclaim >95% of 1,4-dioxane for reuse.

Table 3: Economic Metrics for Industrial Production

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Output | 500 kg | 2,000 kg |

| Pd Consumption | 0.8 g/kg product | 0.3 g/kg product |

| Waste Generated | 12 L/kg product | 4 L/kg product |

Comparative Analysis of Methods

Table 4: Method Comparison

| Criterion | Suzuki-Miyaura | C-H Borylation |

|---|---|---|

| Starting Material Cost | $120/mol | $90/mol |

| Catalyst Cost | $15/mmol Pd | $8/mmol Ir |

| Selectivity | >95% | 85% |

| Scalability | Excellent | Moderate |

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols.

Reduction: Reduction reactions can convert the boronic acid to boronate esters.

Substitution: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate.

Direct Arylation: Palladium-catalyzed direct arylation reactions are also common, where the boronic acid reacts with aryl halides.

Major Products: The major products formed from these reactions include arylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Organic Synthesis

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is primarily used in:

- Suzuki-Miyaura Coupling Reactions : It serves as a key reagent for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. This reaction is pivotal in developing pharmaceuticals and agrochemicals .

- Synthesis of Heterocycles : The compound is involved in synthesizing various heterocyclic compounds, which are essential for drug development. For instance, it has been utilized to create pyrazine derivatives that act as corticotropin-releasing factor-1 receptor antagonists .

Medicinal Chemistry

The compound has shown potential in drug discovery, particularly for:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit activity against cancer cell lines, making them candidates for further development as anticancer drugs .

- Biological Activity : Studies have demonstrated that this compound can act as a scaffold for developing biologically active compounds, such as antibacterial and antifungal agents .

Synthesis of Pyrazine Derivatives

A notable study involved the synthesis of pyrazine derivatives using this compound as a reactant. These derivatives were evaluated for their activity as corticotropin-releasing factor-1 receptor antagonists, showing promising results in preclinical models .

| Compound | Activity | Reference |

|---|---|---|

| Pyrazine Derivative A | Moderate Antagonist | |

| Pyrazine Derivative B | Strong Antagonist |

Development of Photochromic Compounds

Another application highlighted the use of this compound in synthesizing photochromic compounds. These materials have potential uses in ophthalmic lenses due to their ability to change color upon exposure to light .

Mechanism of Action

The mechanism of action of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols. This property is utilized in various chemical reactions, including Suzuki-Miyaura cross-coupling, where the boronic acid acts as a nucleophile and transfers its organic group to a palladium catalyst . The presence of electron-withdrawing groups, such as trifluoromethyl, can affect the reactivity and stability of the boronic esters formed during these reactions .

Comparison with Similar Compounds

Key Research Findings

Synthetic Utility: The ortho-methoxy group in this compound mitigates steric clashes in multi-component reactions, enabling efficient marinopyrrole synthesis .

Electronic Tuning : The para-CF₃ group increases boron’s electrophilicity, enhancing reactivity in cross-couplings compared to fluorine or methyl substituents .

Limitations: Electron-withdrawing groups (e.g., CF₃, NO₂) can hinder Petasis reactions due to reduced nucleophilicity, as seen in 4-(trifluoromethyl)phenylboronic acid .

Biological Activity

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is a member of the boronic acid family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound's unique structure, featuring a trifluoromethyl group and a methoxy substituent on the phenyl ring, enhances its reactivity and solubility, making it a valuable candidate for drug discovery and development.

The molecular formula of this compound is C9H10BF3O3. The presence of the trifluoromethyl group significantly influences its chemical behavior, enhancing lipophilicity and biological activity. Its boronic acid functional group allows for reversible covalent interactions with diols, which is a key feature in its biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. Research indicates that compounds with similar structures exhibit moderate activity against various pathogens:

- Candida albicans : Moderate antifungal activity was observed.

- Aspergillus niger : Demonstrated higher activity compared to other tested compounds.

- Bacteria : Effective against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of established antifungal agents like Tavaborole .

| Pathogen | Activity Level | MIC Value |

|---|---|---|

| Candida albicans | Moderate | Not specified |

| Aspergillus niger | Higher than Tavaborole | Not specified |

| Escherichia coli | Moderate | Not specified |

| Bacillus cereus | Moderate | Lower than Tavaborole |

Interaction with Biological Targets

Studies have utilized computational models to investigate the interaction of boronic acids with insulin. These interactions are crucial for understanding their potential as therapeutic agents:

- A theoretical model indicated that certain boronic acids can stabilize insulin by forming strong interactions with key amino acids in its structure.

- The binding affinity of these compounds suggests their potential use in diabetes management through modulation of insulin activity .

Case Studies

- Antitumor Activity :

- In vitro studies have shown that similar boronic acids exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line). The IC50 values for these compounds were notably lower than traditional chemotherapeutics, indicating a promising therapeutic window .

- Mechanistic Insights :

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized by several key parameters:

- Blood-Brain Barrier Permeability : Classified as BBB permeant, indicating potential central nervous system applications.

- P-glycoprotein Substrate : Not identified as a substrate, suggesting favorable absorption characteristics.

- Cytochrome P450 Interactions : Does not inhibit major CYP enzymes (CYP1A2, CYP2C19, CYP2D6), which reduces the risk of drug-drug interactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid and its derivatives?

- Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors (e.g., bromoaniline derivatives) and boronic acid reagents are standard. For example, 2-bromo-4-(trifluoromethyl)aniline can react with tetrahydropyridinyl boronic acid under palladium catalysis to form intermediates, followed by deprotection and functionalization .

- Key Parameters : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to enhance yield. Silver nitrate and potassium persulfate in biphasic systems (water/DCM) are effective for radical-based functionalization of graphitic materials using analogous boronic acids .

Q. How can the purity and structural integrity of this boronic acid be validated?

- Analytical Techniques : Use HPLC (e.g., retention time analysis ), LCMS for molecular ion confirmation (e.g., m/z 243 [M+H-C4H9OCO]+ ), and NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions. For advanced characterization, ¹⁷O NMR and DFT calculations aid in understanding electronic effects of the trifluoromethyl group .

- Purity Assessment : Quantify via HPLC with UV detection (>97% purity thresholds are typical for research-grade reagents) .

Q. What are the critical safety considerations when handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks . Work in a fume hood to avoid inhalation. First-aid measures include copious water rinsing for skin/eye exposure .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this boronic acid in cross-coupling reactions?

- Mechanistic Insight : The -CF₃ group increases boronic acid acidity, enhancing its stability and reactivity in Suzuki-Miyaura couplings. This is critical for forming aryl-aryl bonds in drug intermediates .

- Contradiction Note : While the -CF₃ group generally accelerates coupling, steric hindrance may reduce yields in congested systems. Compare kinetic data with non-CF₃ analogs to resolve discrepancies .

Q. Can this boronic acid be used to functionalize carbon-based materials (e.g., graphene) for electronic applications?

- Application Protocol : Employ Baran’s radical decarboxylation method. React the boronic acid with AgNO₃ and K₂S₂O₈ to generate aryl radicals that covalently attach to multi-layer graphene (MLG). Confirm functionalization via Raman spectroscopy and XPS .

- Challenges : Radical stability and surface coverage depend on reaction time and boronic acid concentration. Optimize using a biphasic solvent system to prevent MLG aggregation .

Q. What role does this compound play in studying carbohydrate-protein interactions?

- Biochemical Method : Utilize its reversible covalent binding with diols (e.g., sugars) to probe lectin-carbohydrate binding. Competitive assays with fluorescence-labeled boronic acids can quantify binding affinities .

- Data Interpretation : Compare inhibition constants (Ki) with non-fluorinated analogs to assess the impact of -CF₃ on binding specificity .

Q. How do computational models (e.g., DFT) predict the solvation and conformational dynamics of this compound?

- Modeling Approach : Perform DFT calculations to analyze solvation free energy in polar (water) vs. nonpolar (chloroform) solvents. The -CF₃ group increases hydrophobicity, influencing solubility and aggregation behavior .

- Validation : Correlate computational results with experimental solubility data and ¹⁷O NMR chemical shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.